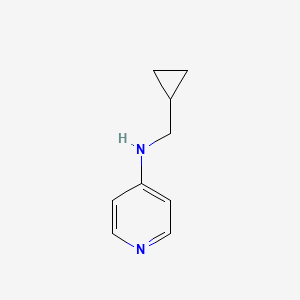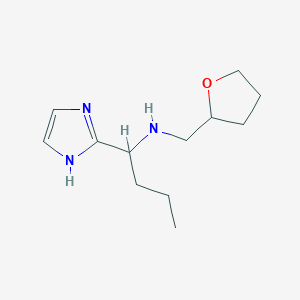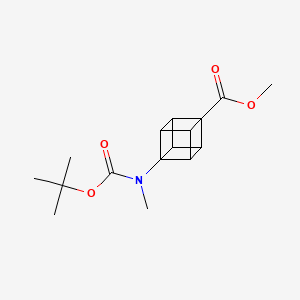
(R)-2,2-dimethyl-4-vinyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2-dimethyl-4-vinyloxazolidine is an organic compound characterized by its oxazolidine ring structure, which includes a vinyl group and two methyl groups attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-4-vinyloxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone, followed by cyclization. One common method is the reaction of ®-2-amino-2-methylpropanol with acrolein under acidic conditions to form the oxazolidine ring.
Industrial Production Methods
Industrial production of ®-2,2-dimethyl-4-vinyloxazolidine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2-dimethyl-4-vinyloxazolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The oxazolidine ring can be reduced to form amines or alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or organometallic reagents can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted oxazolidines.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-2,2-dimethyl-4-vinyloxazolidine is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2,2-dimethyl-4-vinyloxazolidine is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or infectious diseases.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2,2-dimethyl-4-vinyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can act as a scaffold, allowing the compound to bind to active sites and modulate biological activity. The vinyl group may participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,2-dimethyl-4-vinyloxazolidine: The enantiomer of ®-2,2-dimethyl-4-vinyloxazolidine, with similar chemical properties but different biological activity.
2,2-dimethyl-4-vinylthiazolidine: A structurally similar compound with a sulfur atom replacing the oxygen in the ring.
2,2-dimethyl-4-vinylimidazolidine: Another similar compound with a nitrogen atom in the ring.
Uniqueness
®-2,2-dimethyl-4-vinyloxazolidine is unique due to its specific chiral configuration and the presence of both a vinyl group and an oxazolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H13NO/c1-4-6-5-9-7(2,3)8-6/h4,6,8H,1,5H2,2-3H3/t6-/m1/s1 |
Clé InChI |
QSZLXMIXBDOUGF-ZCFIWIBFSA-N |
SMILES isomérique |
CC1(N[C@@H](CO1)C=C)C |
SMILES canonique |
CC1(NC(CO1)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


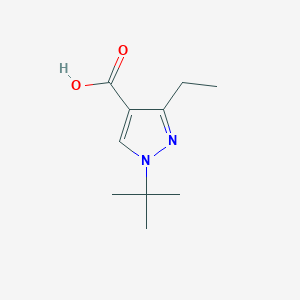
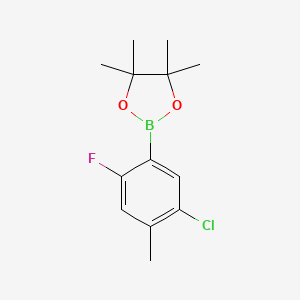
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B11766210.png)


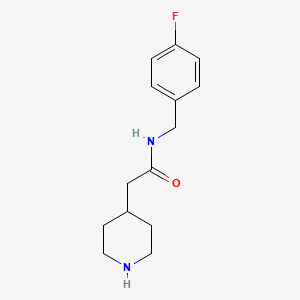
![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
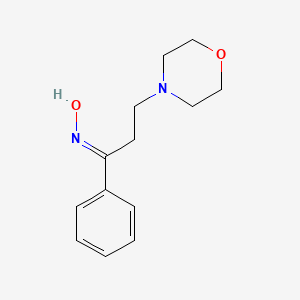
![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
